molecular formula C8H11NO3S B12502268 2-methoxy-N-methylbenzenesulfonamide

2-methoxy-N-methylbenzenesulfonamide

Cat. No.: B12502268
M. Wt: 201.25 g/mol
InChI Key: HVAPQIDOYHNFCN-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a methoxy group (-OCH3) and a methyl group (-CH3) on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methylbenzenesulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-Methoxybenzenesulfonyl chloride+MethylamineThis compound+HCl\text{2-Methoxybenzenesulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} 2-Methoxybenzenesulfonyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form a sulfinamide or a thiol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-methylbenzenesulfonamide.

    Reduction: Formation of N-methylbenzenesulfinamide or N-methylbenzenethiol.

    Substitution: Formation of 2-halogen-N-methylbenzenesulfonamide.

Scientific Research Applications

2-Methoxy-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonamide groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-methylbenzenesulfonamide
  • 5-Bromo-2-methoxy-N-methylbenzenesulfonamide
  • 4-Methoxy-N-methylbenzenesulfonamide

Uniqueness

2-Methoxy-N-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its solubility and reactivity compared to other benzenesulfonamide derivatives.

Properties

IUPAC Name

2-methoxy-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-9-13(10,11)8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAPQIDOYHNFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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